molecular formula C10H18ClN3S B15139955 Pramipexole-d7-1 (dihydrochloride)

Pramipexole-d7-1 (dihydrochloride)

Cat. No.: B15139955
M. Wt: 254.83 g/mol
InChI Key: YLOYRMPMRZXEMW-IEFZSOSCSA-N
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Description

Pramipexole-d7-1 (dihydrochloride) is a deuterium-labeled derivative of Pramipexole dihydrochloride. Pramipexole dihydrochloride is a selective dopamine D2-type receptor agonist that can penetrate the blood-brain barrier. It is primarily used in the research of Parkinson’s disease and restless legs syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of high-purity Pramipexole dihydrochloride involves several steps:

    Starting Material: (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole.

    Solvent: Tetrahydrofuran.

    Reaction: The starting material reacts in the presence of a reducing agent.

    Termination: The reaction is terminated by adding dilute hydrochloric acid.

    pH Adjustment: Sodium hydroxide solution is added to adjust the pH.

    Extraction: An extracting agent is used to extract the product.

    Salt Formation: Concentrated hydrochloric acid is added dropwise to form the salt.

    Crystallization: The product is cooled and crystallized.

    Drying: The final product is filtered and dried.

Industrial Production Methods

The industrial production of Pramipexole dihydrochloride follows similar steps but is optimized for higher yield and purity. The process ensures a purity of over 99.95 percent and stable water content, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pramipexole-d7-1 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Pramipexole-d7-1 (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Pramipexole-d7-1 (dihydrochloride) exerts its effects by stimulating dopamine D2-type receptors in the brain. This stimulation enhances dopamine activity, which is crucial for motor control and other neurological functions. The compound binds to D2, D3, and D4 receptors with high affinity, leading to improved dopamine signaling and alleviation of symptoms associated with dopamine deficiency .

Comparison with Similar Compounds

Similar Compounds

    Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

Pramipexole-d7-1 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more precise quantitation during drug development and offers potential advantages in terms of stability and efficacy .

Properties

Molecular Formula

C10H18ClN3S

Molecular Weight

254.83 g/mol

IUPAC Name

(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2;

InChI Key

YLOYRMPMRZXEMW-IEFZSOSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Origin of Product

United States

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